molecular formula C16H15FN4O2S B12172388 5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide

5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide

Cat. No.: B12172388
M. Wt: 346.4 g/mol
InChI Key: MABYKDSYBBNLFS-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide is a heterocyclic compound featuring a fluorinated indole core linked to a 1,3,4-thiadiazole ring via a carboxamide bridge. The indole moiety is substituted with a fluorine atom at the 5-position and a methyl group at the 1-position, enhancing its metabolic stability and lipophilicity .

Properties

Molecular Formula

C16H15FN4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

5-fluoro-1-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]indole-2-carboxamide

InChI

InChI=1S/C16H15FN4O2S/c1-21-11-5-4-10(17)7-9(11)8-12(21)14(22)18-16-20-19-15(24-16)13-3-2-6-23-13/h4-5,7-8,13H,2-3,6H2,1H3,(H,18,20,22)

InChI Key

MABYKDSYBBNLFS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

Preparation Methods

2a. Indole Core Synthesis

The 5-fluoro-1-methylindole-2-carboxylic acid precursor is prepared via:

  • Vilsmeier-Haack formylation of indole at the 2-position using POCl₃ and DMF.

  • Electrophilic fluorination at the 5-position using Selectfluor™ or acetyl hypofluorite.

  • Methylation of the indole nitrogen with methyl iodide (CH₃I) in the presence of a base (e.g., NaH).

Key parameters:

  • Temperature: −10°C for fluorination to minimize side reactions.

  • Yield: ~65–75% after recrystallization from ethanol/water mixtures.

2b. Thiadiazole Ring Construction

The 1,3,4-thiadiazole moiety is synthesized via:

  • Cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 h).

  • Functionalization with tetrahydrofuran-2-yl groups via nucleophilic substitution or Suzuki-Miyaura coupling.

Reaction monitoring:

  • Thin-layer chromatography (TLC) in hexane/ethyl acetate (7:3) to track progress.

  • Isolation: Column chromatography (silica gel, eluent: dichloromethane/methanol 95:5).

2c. Coupling Reaction

The final step involves conjugating the indole and thiadiazole units:

  • Activation : 5-Fluoro-1-methylindole-2-carboxylic acid is converted to its acid chloride using SOCl₂ (reflux, 2 h).

  • Amide bond formation : The acid chloride reacts with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine in anhydrous DMF with K₂CO₃ (60°C, 6 h).

Optimization of Reaction Conditions

3a. Catalyst Screening

Palladium catalysts significantly impact coupling efficiency:

CatalystSolventTemperatureTimeYield
Pd(dppf)Cl₂DMF85°C4 h41%
Pd(PPh₃)₄Toluene/EtOH80°C4.5 h93%

Insights :

  • Pd(PPh₃)₄ in toluene/EtOH enhances yield due to improved solubility and reduced side reactions.

  • Degassing with nitrogen minimizes catalyst deactivation.

3b. Solvent and Temperature Effects

  • DMF : High polarity facilitates acid chloride coupling but may hydrolyze intermediates at elevated temperatures.

  • Toluene/EtOH (2:1) : Balances solubility and reactivity, achieving 93% yield at 80°C.

Characterization of the Compound

4a. Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :

    • Indole methyl: δ 3.5 ppm (s, 3H).

    • Tetrahydrofuran protons: δ 1.8–2.1 ppm (m, 4H), 3.4–3.7 ppm (m, 2H).

  • HRMS : m/z 346.4 [M+H]⁺ (calculated for C₁₇H₁₆FN₃O₂S).

4b. Purity Assessment

  • HPLC : >98% purity under gradient elution (acetonitrile/water + 0.1% TFA).

  • Melting point : 214–216°C (uncorrected).

Chemical Reactions Analysis

5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound.

Scientific Research Applications

5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Indole vs. Non-Indole Cores

  • Indole Derivatives (Target compound, ): The indole scaffold is associated with π-π stacking interactions in biological targets, while fluorination at the 5-position enhances electronegativity and bioavailability .
  • Pyrrolidine/Azetidine Derivatives (): Replacement of indole with saturated rings (e.g., pyrrolidine, azetidine) reduces aromaticity but improves solubility due to increased polarity .

Thiadiazole Substituents

  • Tetrahydrofuran-2-yl (Target compound) : Introduces an oxygen atom for hydrogen bonding and conformational flexibility.
  • Isopropyl () : Branched alkyl group enhances lipophilicity, which may influence membrane permeability .

Hypothesized Pharmacological Profiles

  • Kinase Inhibition: Indole-thiadiazole hybrids are known to target ATP-binding pockets in kinases.
  • Antimicrobial Activity : Thiadiazole rings exhibit antibacterial properties, with fluorine and methyl groups modulating potency .

Biological Activity

5-Fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H18_{18}FN3_{3}O2_{2}S. The presence of a fluorine atom and a thiadiazole moiety contributes to its unique pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro assays have demonstrated that compounds containing the thiadiazole ring exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundMCF-7 (Breast cancer)0.28Induction of apoptosis via G2/M phase arrest
Other Thiadiazole DerivativesHepG2 (Liver cancer)9.6Down-regulation of MMP2 and VEGFA

The compound was shown to induce apoptosis in MCF-7 cells through cell cycle arrest at the G2/M phase, similarly observed in other thiadiazole derivatives . Additionally, it down-regulated matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA), which are critical in cancer progression and metastasis.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts normal cell cycle progression.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors like p53.
  • Targeting Specific Proteins : The compound may interact with key enzymes and receptors involved in tumor growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The introduction of a fluorine atom enhances lipophilicity and stability, potentially improving the compound's ability to penetrate cellular membranes. Variations in the thiadiazole moiety also affect the potency against different cancer types.

Table 2: Comparison with Related Compounds

CompoundStructural FeatureBiological Activity
Thiadiazole Derivative ANo fluorineLower cytotoxicity
5-Fluoro Thiadiazole BFluorine presentEnhanced activity against MCF-7

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazoles in clinical settings:

  • In Vivo Studies : A study involving tumor-bearing mice demonstrated that derivatives similar to our compound exhibited targeted delivery to sarcoma cells using radiolabeling techniques .
  • Clinical Trials : Early-phase clinical trials for related compounds have shown promising results in patients with refractory cancers, indicating a potential pathway for future research into this specific derivative.

Q & A

Q. What are the key synthetic steps and reaction optimizations for preparing 5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide?

  • Methodological Answer : Synthesis involves multi-step reactions:

Indole core formation : The 5-fluoro-1-methylindole-2-carboxylic acid precursor is synthesized via Vilsmeier-Haack formylation followed by fluorination and methylation .

Thiadiazole ring construction : The 1,3,4-thiadiazole moiety is formed by cyclizing thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), as demonstrated in analogous thiadiazole syntheses .

Coupling reaction : The indole-carboxylic acid is activated (e.g., via acid chloride formation using thionyl chloride) and coupled with the 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization : Reaction yields depend on temperature control, stoichiometric ratios (e.g., 1.1:1 molar ratio for coupling agents), and purification via recrystallization (DMF/water mixtures) or column chromatography .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine integration at δ ~120 ppm for ¹⁹F NMR, indole methyl group at δ ~3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₆FN₃O₂S requires m/z 345.0954) .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydrofuran substituent and confirms planarity of the thiadiazole-indole system .
  • Infrared Spectroscopy (IR) : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C-S vibrations (~650 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition : Test against kinases or cyclooxygenases (COX1/2) using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) at 10–100 µM concentrations .
  • Antimicrobial activity : Screen via broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields be improved for the thiadiazole-indole coupling step?

  • Methodological Answer :
  • Solvent optimization : Replace DMF with DMAc (dimethylacetamide) to reduce side reactions .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide bond formation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventional) while maintaining >85% yield .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers in the tetrahydrofuran ring) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, NOESY) : Confirm through-space interactions (e.g., NOE between indole H-3 and thiadiazole protons) .
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to assign ambiguous signals .

Q. What computational strategies predict the compound’s binding affinity for specific drug targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 5KIR) to identify binding poses .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .
  • QSAR modeling : Corrogate substituent effects (e.g., fluorine position) with bioactivity data to design analogs .

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